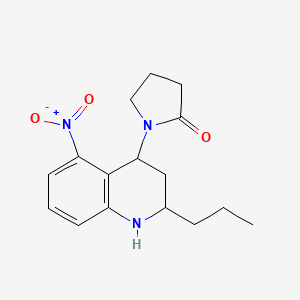

1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one is a complex organic compound belonging to the quinoline family Quinolines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one typically involves multiple steps. One common approach is the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline followed by nitration and subsequent reactions to introduce the propyl group and pyrrolidin-2-one moiety.

Industrial Production Methods: In an industrial setting, the synthesis process is optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using metal hydrides like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of tetrahydroquinoline derivatives.

Substitution: Introduction of different functional groups leading to a variety of derivatives.

科学的研究の応用

(1-(4-Methylbenzyl)piperidin-3-yl)methanol, also known as 415722-06-4, is a piperidine derivative that has applications in scientific research, particularly in drug design and development .

Key Properties

Scientific Research Applications

Piperidine is a valuable heterocycle in drug design because highly functionalized piperidines can show diverse pharmacological or biological activities . Multicomponent reaction (MCR) strategies have been developed to prepare these compounds .

Antiviral Research

1,4,4-trisubstituted piperidines have been identified as a novel class of non-covalent CoV Mpro inhibitors .

- Ugi-4CR (four-component reaction) is a versatile MCR for the synthesis of α-aminoacyl amide derivatives with different substitution patterns and is useful for generating compound libraries for screening purposes .

- Evaluation of 1,4,4-trisubstituted piperidines for antiviral activity has shown some compounds to have low μM anti-influenza A/H1N1 virus activity .

- Fluorinated analogue 2 emerged as the most potent inhibitor. It represents a new class of inhibitors of the H1 hemagglutinin-mediated membrane fusion process and RNA-dependent RNA polymerase .

Ligand Development

Piperidine derivatives are useful as acetylcholine-binding protein ligands . Compound 14 showed a higher affinity (Ki = 105.6 nmol/L) than nicotine (Ki = 777 nmol/L) .

Usage

(1-(4-Methylbenzyl)piperidin-3-yl)methanol is used in Activation analysis, where a high degree of quality control is desired, activation analysis offers a sensitivity far exceeding conventional quantitative analysis . Elements in quantities as minute as one part per billion can be identified and measured . Actuation analysis is important in manufacturing, and in research projects requiring rigid standards of purity . It is especially useful in the processing of rare or expensive materials since, in most cases, only a friction of a gram of material is required .

Purchasing Information

作用機序

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

類似化合物との比較

1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one is unique due to its specific structural features and biological activities. Similar compounds include other quinoline derivatives, such as quinine and chloroquine, which are also known for their medicinal properties. the presence of the nitro and propyl groups in this compound gives it distinct chemical and biological properties.

List of Similar Compounds

Quinine

Chloroquine

Mefloquine

Primaquine

Amiodarone

This compound's unique structure and properties make it a valuable subject of study in various scientific fields

生物活性

1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one, a compound with the molecular formula C16H21N3O3 and CAS number 243467-95-0, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its biological effects.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a pyrrolidinone structure. Its chemical characteristics include:

| Property | Value |

|---|---|

| Molecular Weight | 303.36 g/mol |

| Log P (octanol-water) | 1.58 |

| Solubility | Soluble in water |

| Melting Point | Not available |

These properties suggest favorable pharmacokinetic profiles, including good oral bioavailability and potential central nervous system penetration due to its lipophilicity.

Research indicates that compounds similar to this compound may act as inhibitors of neuronal nitric oxide synthase (nNOS). Inhibition of nNOS is particularly relevant in neurological disorders where excessive nitric oxide production is implicated. The compound's structure allows it to mimic L-arginine, the natural substrate for nNOS, thus competing for binding at the active site.

In Vitro Studies

In vitro assays have demonstrated that related compounds exhibit significant inhibitory activity against nNOS. For instance, a study reported that certain tetrahydroquinoline derivatives showed IC50 values in the low micromolar range against nNOS, indicating potent activity. The selectivity of these compounds for nNOS over endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) is crucial for minimizing side effects associated with nitric oxide modulation .

Structure-Activity Relationships (SAR)

The SAR analysis highlights that modifications on the tetrahydroquinoline ring can significantly affect biological activity. For example:

| Compound Modification | Effect on nNOS Activity |

|---|---|

| Addition of alkyl groups | Increased potency |

| Substituents at the 5-position | Enhanced selectivity |

| Variation in side chain length | Altered binding affinity |

These findings suggest that strategic modifications can optimize the therapeutic profile of such compounds.

Neurological Disorders

A notable case study involved the evaluation of a related compound in a mouse model of neurodegeneration. The administration of the compound resulted in reduced neuronal death and improved behavioral outcomes compared to control groups. This supports the hypothesis that nNOS inhibition may confer neuroprotective effects in conditions such as Alzheimer's disease .

Cardiovascular Implications

Another study assessed the cardiovascular effects of similar tetrahydroquinoline derivatives. Results indicated that these compounds could lower blood pressure in hypertensive models by modulating nitric oxide pathways without significant adverse effects on heart rate or vascular function .

特性

IUPAC Name |

1-(5-nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-2-5-11-10-14(18-9-4-8-15(18)20)16-12(17-11)6-3-7-13(16)19(21)22/h3,6-7,11,14,17H,2,4-5,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASXGMLSSVULBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(C2=C(N1)C=CC=C2[N+](=O)[O-])N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。